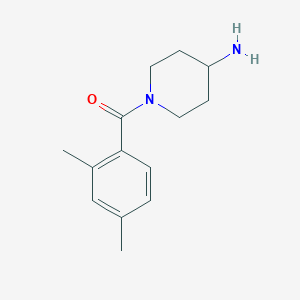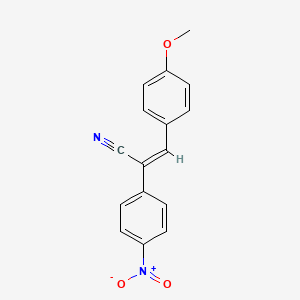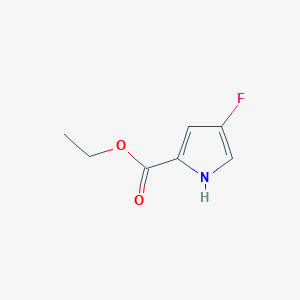![molecular formula C20H18N4O2 B2826038 1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900265-96-5](/img/structure/B2826038.png)
1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines . These compounds are characterized by a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core structure, which is a polycyclic aromatic compound containing a pyridine ring fused to a pyrrole ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, along with various substituents including a benzyl group and a dimethylamino group . The exact structure would depend on the positions of these substituents on the core structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of chemical reactions. These can include electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and various types of redox reactions .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds due to its reactivity and structural flexibility. For instance, it has been involved in the synthesis of 7-arylmethyl-substituted derivatives through reductive amination of aldehydes, showcasing its utility in creating diverse chemical entities with potential biological activities (Kuznetsov & Chapyshev, 2007).
Modification for Enhanced Biological Properties
Chemical modifications of this compound's pyridine moiety have been explored as a strategy to optimize its biological properties, such as enhancing analgesic effects. This highlights its significance in medicinal chemistry for the development of new therapeutic agents (Ukrainets et al., 2015).
Role in Antihypertensive Activity
Derivatives of the compound have been synthesized and tested for antihypertensive activity, underlining its importance in the search for novel treatments for high blood pressure. This application demonstrates the potential of such compounds in addressing critical health conditions (Rana, Kaur, & Kumar, 2004).
Basis for Antimicrobial Agents
The compound serves as a foundational structure for the development of antimicrobial agents, with novel derivatives showing promising activity against various bacterial and fungal strains. This is crucial for the ongoing battle against antimicrobial resistance and highlights the compound's relevance in developing new antimicrobial strategies (Devarasetty et al., 2019).
Anticancer Potential
Its derivatives have been evaluated for anticancer activity, with some showing significant antiproliferative effects against specific cancer cell lines. This suggests the compound's derivatives could contribute to cancer research and therapy development (Rasal, Sonawane, & Jagtap, 2020).
Direcciones Futuras
The study and development of new pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives is an active area of research, with potential applications in areas such as medicinal chemistry and materials science . Future research could involve the synthesis and characterization of new derivatives, investigation of their physical and chemical properties, and evaluation of their biological activity .
Propiedades
IUPAC Name |
6-benzyl-N,N-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-22(2)20(26)16-12-15-18(24(16)13-14-8-4-3-5-9-14)21-17-10-6-7-11-23(17)19(15)25/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJRQWLLCPZSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylbenzyl)oxy]urea](/img/structure/B2825957.png)



![(E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825964.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2825966.png)
![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2825968.png)

![3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B2825970.png)



